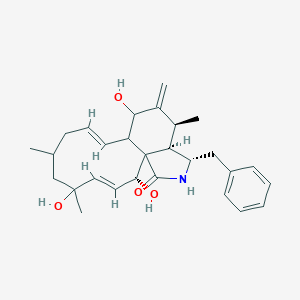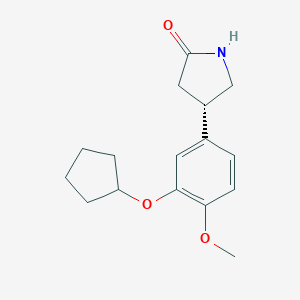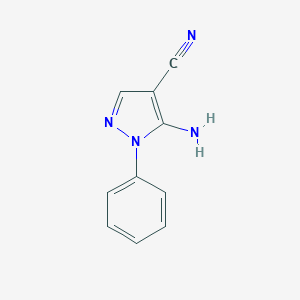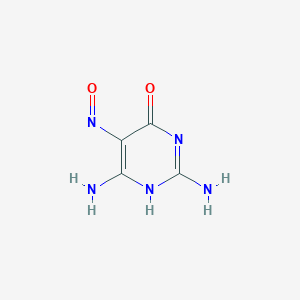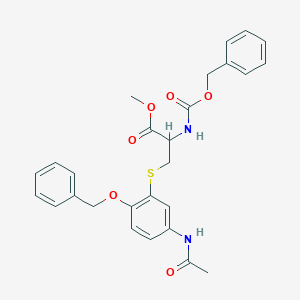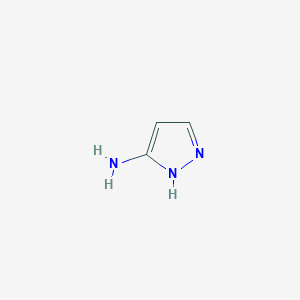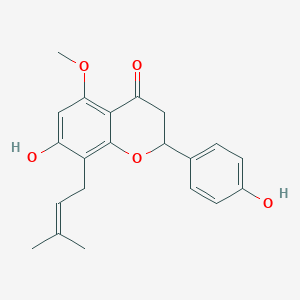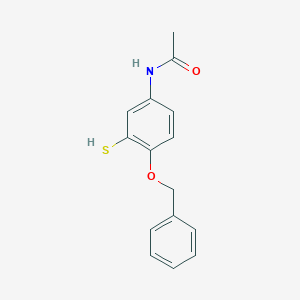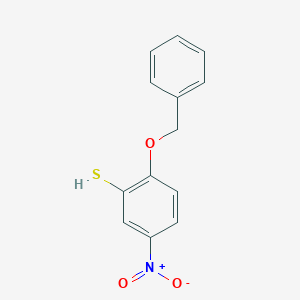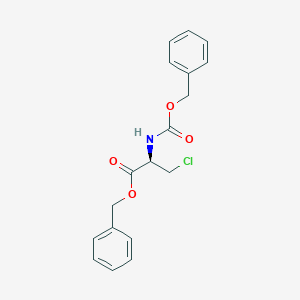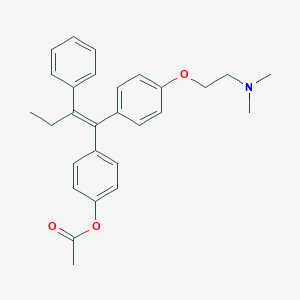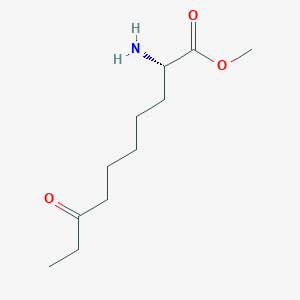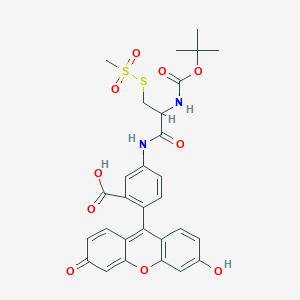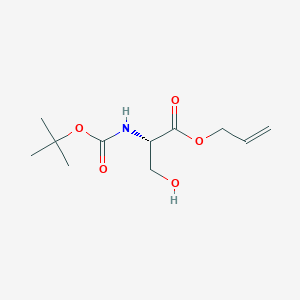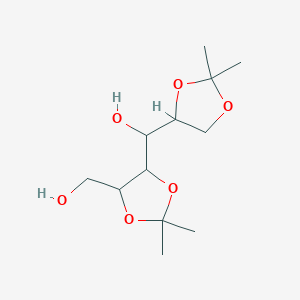
1,2:4,5-Di-O-isopropylidene-D-mannitol
Übersicht
Beschreibung
1,2:4,5-Di-O-isopropylidene-D-mannitol is an indispensable chemical compound prevalent in the biomedical realm. It possesses exceptional versatility for diverse drug synthesis and specialized disease treatments . It is seen as an intermediary in the synthesis of Nebivolol .
Synthesis Analysis
The synthesis of 1,2:4,5-Di-O-isopropylidene-D-mannitol involves D-mannitol, zinc chloride, and anhydrous acetone . The process yields the compound in scales varying from 1 g up to 30 g of D-mannitol .Molecular Structure Analysis
The empirical formula of 1,2:4,5-Di-O-isopropylidene-D-mannitol is C12H22O6 . Its molecular weight is 262.30 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
1,2:4,5-Di-O-isopropylidene-D-mannitol is used as a reagent for chemical synthesis . It is seen as an intermediary in the synthesis of Nebivolol .Physical And Chemical Properties Analysis
The compound has an optical activity of [α]20/D −9.2°, c = 1 in chloroform . Its melting point is 49-52 °C (lit.) . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of New Gemini Surfactants
One of the applications of 1,2:4,5-Di-O-isopropylidene-D-mannitol is in the synthesis of new gemini surfactants. It has been used in CuI-catalyzed dipolar cycloaddition reactions with n-alkyl azides to generate model compounds for potential new gemini surfactants .
Preparation of Polyurethanes
Another application of 1,2:4,5-Di-O-isopropylidene-D-mannitol is in the preparation of polyurethanes. Both diisocyanates were proved to be useful as starting materials in the preparation of two PU: a stereoregular PU (with D‐manno configuration in all the monomers) and a non‐stereoregular PU (with D‐gluco configuration) .
Polymorphic Control
1,2:4,5-Di-O-isopropylidene-D-mannitol has been used in the study of polymorphic control. Different strategies for the preparation of d-mannitol crystals and the factors of the formation of different d-mannitol polymorphisms have been summarized .
Preparation of Fluorous Surfactants
1,2:4,5-Di-O-isopropylidene-D-mannitol has been used in the preparation of fluorous surfactants. It has been used in a collaborative effort to O-propargyl derivatives of glucose and galactose sugars and their reactions with polyfluoroalkyl azides as a route to novel fluorous surfactants .
Eigenschaften
IUPAC Name |
(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O6/c1-11(2)15-6-8(17-11)9(14)10-7(5-13)16-12(3,4)18-10/h7-10,13-14H,5-6H2,1-4H3/t7-,8-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMMCZAVXJINCZ-ZYUZMQFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(C2C(OC(O2)(C)C)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@H]([C@H]2[C@H](OC(O2)(C)C)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2:4,5-Di-O-isopropylidene-D-mannitol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



